1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
Description
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to an imidazole ring, with a methyl group at the first position of the imidazole ring. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-methyl-2-pyrrolidin-3-ylimidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-4-10-8(11)7-2-3-9-6-7;;/h4-5,7,9H,2-3,6H2,1H3;2*1H |
InChI Key |
BCTXQNSMHYIRII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2CCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with hydrogenated imidazole or pyrrolidine rings.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity, while the imidazole ring participates in hydrogen bonding and other interactions. These interactions can activate or inhibit signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole monohydrochloride
Uniqueness
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This property makes it more suitable for certain applications compared to its similar compounds.
Biological Activity
1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H15Cl2N3
- Molecular Weight : 224.13 g/mol
- IUPAC Name : this compound
- Appearance : White to off-white powder
- Storage Conditions : Store at 4 °C
Antibacterial Activity
Research has demonstrated that various imidazole derivatives exhibit significant antibacterial properties. The compound under discussion has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, with particular potency against S. aureus and E. coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values observed were:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate a moderate antifungal effect, contributing to the compound's profile as a potential therapeutic agent .
The mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in microorganisms .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing context for the efficacy of this imidazole derivative:
- Pyrrolidine Alkaloids : A study highlighted that pyrrolidine derivatives generally exhibit strong antibacterial and antifungal activities, with modifications in their structure leading to enhanced bioactivity .
- Synthetic Derivatives : Research into synthetic imidazole derivatives revealed that certain structural modifications can significantly enhance antibacterial properties, suggesting a structure-activity relationship that may apply to this compound as well .
- Comparative Studies : In comparative studies involving various imidazole compounds, it was found that those with pyrrolidine moieties consistently showed superior antimicrobial activity compared to other classes of compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization strategies using amido-nitrile precursors under nickel catalysis, followed by proto-demetallation and dehydrative cyclization . For oxidation steps, Dess-Martin periodinane (DMP) in methylene chloride at controlled temperatures (e.g., 4°C) is effective for converting alcohol intermediates to aldehydes, as demonstrated in analogous imidazole derivatives . Starting from 1-methylimidazole, alkylation or functionalization with pyrrolidine derivatives can be achieved using reagents like dimethyl carbonate (DMC) or trimethylphosphate (TMP) under reflux conditions .
Q. What analytical techniques are essential for initial structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure and purity. For resolving stereochemical ambiguities, single-crystal X-ray diffraction (as applied to structurally related imidazoles) provides definitive bond-length and angle data, with mean (C–C) deviations of 0.004 Å and R-factors ≤0.045 .
Advanced Research Questions
Q. How can computational reaction design improve synthesis efficiency?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict optimal intermediates and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational predictions with experimental validation, narrowing conditions (e.g., solvent, catalyst loading) to enhance yield and selectivity . For example, automated retrosynthesis tools using databases like Reaxys or Pistachio propose feasible routes and prioritize precursors based on relevance heuristics .
Q. How to address low yields in the cyclization step during synthesis?
- Methodological Answer : Optimize reaction conditions by adjusting temperature, pH, and catalyst systems. Nickel-catalyzed cyclization protocols (e.g., 60°C, 12–24 hours) with hydrogen peroxide as an oxidizing agent improve yields in imidazole derivatives . Scale-up challenges can be mitigated using membrane separation technologies (e.g., nanofiltration) for in-line purification, as classified under CRDC RDF2050104 .
Q. What strategies resolve contradictions in spectral data or isomer formation?
- Methodological Answer : Combine multiple techniques:
- X-ray crystallography for absolute configuration determination .
- Dynamic NMR to study tautomerism or rotational barriers in pyrrolidine substituents.
- Chiral HPLC with polar stationary phases (e.g., amylose-based) to separate enantiomers and quantify isomeric purity .
Q. How to integrate process control in large-scale synthesis?
- Methodological Answer : Implement real-time monitoring (e.g., PAT tools) for critical parameters like reaction pH and temperature. CRDC RDF2050108 highlights reactor simulation models (e.g., CFD for mixing efficiency) to predict mass transfer limitations in dihydrochloride salt formation . For purification, countercurrent chromatography or centrifugal partition chromatography can replace traditional column methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
